5-Benzyl-1-oxa-5-azaspiro[2.4]heptane
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Description
Synthesis Analysis
The synthesis of azaspirocycles has been a topic of interest due to their potential applications in drug discovery. Paper presents two synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound that serves as a versatile intermediate for further chemical modifications. This synthesis provides access to chemical space that is complementary to piperidine ring systems, which are common in medicinal chemistry. Similarly, paper describes an improved method for synthesizing (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline, achieving a 70% overall yield through a six-step process. The use of benzyloxycarbonyl (Cbz) as a protecting group for the amine allows for reactions under mild conditions.
Molecular Structure Analysis
The molecular structures of azaspirocycles are of particular interest due to their three-dimensional shape and potential for biological activity. Paper details the synthesis of a spirocyclic oxetane-fused benzimidazole, which includes the formation of 2-oxa-7-azaspiro[3.5]nonane. The X-ray crystal structure of the resulting tetracyclic system and the azetidine ring-opened adduct is disclosed, providing insight into the three-dimensional arrangement of atoms in these complex molecules.
Chemical Reactions Analysis
The reactivity of azaspirocycles can lead to a variety of chemical transformations. Paper explores the recyclization of 4-benzoyl-5-phenylfuran-2,3-dione with substituted 2-azaspiro[4.5]dec-1-enes, leading to the formation of complex cyclopent-3-ene-1,2-dione derivatives. The crystal and molecular structure of the resulting compounds were confirmed by X-ray diffraction analysis, showcasing the diverse reactivity of azaspirocycles in organic synthesis.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane, the studies on related azaspirocycles suggest that these compounds exhibit unique properties due to their strained ring systems and heteroatom content. For instance, the synthesis of these compounds often requires careful selection of reaction conditions and protection strategies, as seen in paper . The structural complexity and potential for further functionalization, as mentioned in paper , indicate that these compounds could have interesting physical and chemical properties that merit further investigation.
Scientific Research Applications
Regioselective Cycloaddition
Molchanov and Tran (2013) discuss the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates using a regioselective 1,3-dipolar cycloaddition process. This method involves C-aryl- and C-carbamoylnitrones reacting with methyl 2-benzylidenecyclopropanecarboxylate, resulting in two diastereoisomers (Molchanov & Tran, 2013).
Reduction and Hydrolysis Processes
A study by Molchanov and Tran (2012) describes the reduction of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters. This process, involving lithium tetrahydridoaluminate, leads to the formation of bis(hydroxymethyl)cyclopropanes. Additionally, alkaline hydrolysis of these compounds yields substituted cyclopropane-1,2-dicarboxylic acids, maintaining the 5-oxa-6-azaspiro[2.4]heptane fragment intact (Molchanov & Tran, 2012).
Novel Angular Spirocyclic Azetidines Synthesis
Guerot et al. (2011) report the synthesis of novel angular azaspiro[3.3]heptanes, including efficient sequences for gem-difluoro and gem-dimethyl variants. They also describe a practical one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes and their conversion into functionalized derivatives. These methods are useful for drug discovery, allowing the synthesis of these building blocks either as part of a library or on an individual preparative scale (Guerot et al., 2011).
Spirocyclic Oxetane-Fused Benzimidazole Synthesis
Gurry, McArdle, and Aldabbagh (2015) describe a new synthesis method for 2-oxa-7-azaspiro[3.5]nonane. Their approach includes converting spirocyclic oxetanes, like 2-oxa-6-azaspiro[3.3]heptane, into o-cycloalkylaminoacetanilides for oxidative cyclizations. This leads to the formation of a [1,2-a] ring-fused benzimidazole, showcasing the versatility of spirocyclic oxetanes in synthesizing complex molecular structures (Gurry, McArdle, & Aldabbagh, 2015).
properties
IUPAC Name |
6-benzyl-1-oxa-6-azaspiro[2.4]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11(5-3-1)8-13-7-6-12(9-13)10-14-12/h1-5H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAHFEWSPIEFTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CO2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458308 |
Source
|
Record name | 5-benzyl-1-oxa-5-azaspiro[2.4]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-1-oxa-5-azaspiro[2.4]heptane | |
CAS RN |
97266-84-7 |
Source
|
Record name | 5-benzyl-1-oxa-5-azaspiro[2.4]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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